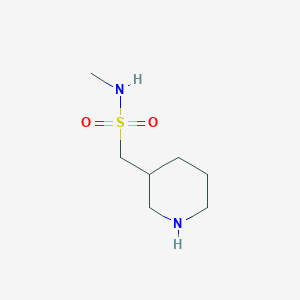

N-Methyl-1-(piperidin-3-yl)methanesulfonamide

Description

Properties

Molecular Formula |

C7H16N2O2S |

|---|---|

Molecular Weight |

192.28 g/mol |

IUPAC Name |

N-methyl-1-piperidin-3-ylmethanesulfonamide |

InChI |

InChI=1S/C7H16N2O2S/c1-8-12(10,11)6-7-3-2-4-9-5-7/h7-9H,2-6H2,1H3 |

InChI Key |

BRRQWVAVDMGNOH-UHFFFAOYSA-N |

Canonical SMILES |

CNS(=O)(=O)CC1CCCNC1 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Methyl-1-(piperidin-3-yl)methanesulfonamide typically involves the reaction of piperidine with methanesulfonyl chloride in the presence of a base such as triethylamine. The reaction proceeds through the formation of an intermediate sulfonamide, which is then methylated using methyl iodide or dimethyl sulfate. The reaction conditions generally include:

Temperature: Room temperature to 50°C

Solvent: Dichloromethane or tetrahydrofuran

Reaction Time: 2-4 hours

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters ensures consistent product quality. The purification of the compound is typically achieved through recrystallization or chromatography techniques.

Chemical Reactions Analysis

Types of Reactions

N-Methyl-1-(piperidin-3-yl)methanesulfonamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form sulfone derivatives.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to yield secondary amines.

Substitution: Nucleophilic substitution reactions can occur at the sulfonamide group, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate; aqueous or organic solvents; temperatures ranging from 0°C to 50°C.

Reduction: Lithium aluminum hydride, sodium borohydride; anhydrous conditions; temperatures ranging from -20°C to room temperature.

Substitution: Alkyl halides, acyl chlorides; presence of a base such as sodium hydroxide or potassium carbonate; temperatures ranging from 0°C to 100°C.

Major Products Formed

Oxidation: Sulfone derivatives

Reduction: Secondary amines

Substitution: Substituted sulfonamides

Scientific Research Applications

N-Methyl-1-(piperidin-3-yl)methanesulfonamide has a wide range of applications in scientific research, including:

Chemistry: Used as a building block in the synthesis of complex organic molecules and as a reagent in various chemical reactions.

Biology: Investigated for its potential as a biochemical probe to study enzyme activity and protein interactions.

Medicine: Explored for its potential therapeutic properties, including its use as a precursor in the synthesis of pharmaceutical compounds.

Industry: Utilized in the development of specialty chemicals and materials with specific functional properties.

Mechanism of Action

The mechanism of action of N-Methyl-1-(piperidin-3-yl)methanesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator of these targets, modulating their activity and influencing various biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Similar Compounds

To contextualize the properties of N-Methyl-1-(piperidin-3-yl)methanesulfonamide, the following structural and functional analogs are analyzed:

Structural Analogs with Piperidine Moieties

N-Methyl-N-(3R-3-piperidinyl)methanesulfonamide hydrochloride (CAS 2007919-47-1)

- Molecular Formula : C₇H₁₆ClN₂O₂S (free base: C₇H₁₆N₂O₂S).

- Key Features : The stereochemistry (3R-configuration) and hydrochloride salt enhance stability and solubility. Like the target compound, its N-methyl group improves lipophilicity, suggesting comparable membrane permeability .

- Applications : Studied for antibacterial activity, leveraging the sulfonamide group’s role in enzyme inhibition.

N-Methyl-2-[3-(1-methyl-4-piperidyl)-1H-indol-5-yl]ethanesulfonamide Structure: Incorporates an indole ring linked to a piperidine-sulfonamide scaffold. However, the larger structure (higher molecular weight) could reduce solubility . Applications: Explored for CNS-targeted therapies due to indole’s prevalence in neuroactive compounds.

Sulfonamide Derivatives with Heterocyclic Variations

N-(2-Furylmethyl)methanesulfonamide Structure: Substitutes piperidine with a furan ring. Key Features: The oxygen-rich furan increases polarity, reducing lipophilicity compared to piperidine analogs. Observed in minor amounts (<3%) in catalytic reactions, suggesting lower stability or rapid conversion . Applications: Limited pharmacological relevance due to instability.

N-{cis-3-[Methyl(7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino]cyclobutyl}methanesulfonamide (Compound 42) Structure: Combines a pyrrolopyrimidine ring and cyclobutane with a sulfonamide group. Molecular Weight: 364 g/mol (C₁₇H₂₆N₅O₂S). Demonstrated in virtual screening for kinase inhibition .

1-((1S,2R,4S)-3-((E)-Ferrocenylmethylidene)-2-hydroxybicyclo[2.2.1]heptan-1-yl)-N,N-dimethylmethanesulfonamide (Compound 36)

- Structure : Contains a ferrocene (iron-containing) moiety.

- Key Features : The metallocene group enables redox activity and unique binding interactions, diverging from traditional organic sulfonamides. Applications in catalysis or electrochemical sensing .

Pharmacological and Physicochemical Comparison

Key Findings

- Lipophilicity : Piperidine-based sulfonamides (e.g., target compound and CAS 2007919-47-1) exhibit superior lipophilicity compared to furan or ferrocene derivatives, favoring blood-brain barrier penetration .

- Steric Effects : Bulky substituents (e.g., pyrrolopyrimidine in Compound 42) reduce solubility but enhance target specificity .

- Functional Diversity : Ferrocene and indole derivatives expand applications beyond antibacterial use (e.g., redox catalysis, CNS modulation) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.